molecular formula C12H11NO2S2 B274258 (5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B274258
M. Wt: 265.4 g/mol
InChI Key: FKFMMSOHYHLUCK-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a methoxy-benzylidene group, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-methoxybenzaldehyde with 3-methyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivative.

    Substitution: The methoxy group on the benzylidene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens. Its mechanism of action is believed to involve the inhibition of key enzymes essential for microbial survival.

Medicine

In medicine, this compound has been investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, its anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a valuable starting material for the synthesis of a wide range of biologically active compounds.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits enzymes involved in cell wall synthesis or DNA replication. In anticancer applications, it activates apoptotic pathways by modulating the activity of proteins such as p53 and caspases. The methoxy group and the thioxo-thiazolidinone core play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chloro-benzylidene)-3-methyl-2-thioxo-thiazolidin-4-one
  • 5-(4-Dimethylamino-benzylidene)-3-methyl-2-thioxo-thiazolidin-4-one
  • 5-(2,4-Dimethoxy-benzylidene)-3-methyl-2-thioxo-thiazolidin-4-one

Uniqueness

Compared to its analogs, (5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one exhibits unique properties due to the presence of the methoxy group. This group enhances its solubility and may improve its bioavailability. Additionally, the methoxy group can participate in hydrogen bonding, potentially increasing its binding affinity to biological targets.

Properties

Molecular Formula

C12H11NO2S2

Molecular Weight

265.4 g/mol

IUPAC Name

(5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H11NO2S2/c1-13-11(14)10(17-12(13)16)7-8-3-5-9(15-2)6-4-8/h3-7H,1-2H3/b10-7+

InChI Key

FKFMMSOHYHLUCK-JXMROGBWSA-N

SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)OC)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S

Origin of Product

United States

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